N-[(3-methyloxolan-3-yl)methyl]spiro[3.3]heptan-3-amine
Description
N-[(3-methyloxolan-3-yl)methyl]spiro[33]heptan-3-amine is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[33]heptane core, which is a bicyclic system where two rings share a single carbon atom The presence of the oxolane ring (a five-membered ring containing one oxygen atom) and the amine group further adds to its chemical diversity
Properties
IUPAC Name |
N-[(3-methyloxolan-3-yl)methyl]spiro[3.3]heptan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-12(7-8-15-10-12)9-14-11-3-6-13(11)4-2-5-13/h11,14H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPOZGUIUMKKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)CNC2CCC23CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyloxolan-3-yl)methyl]spiro[3.3]heptan-3-amine typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the oxolane ring and the amine group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyloxolan-3-yl)methyl]spiro[3.3]heptan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alkanes or alcohols
Substitution: Formation of N-alkylated derivatives
Scientific Research Applications
N-[(3-methyloxolan-3-yl)methyl]spiro[3.3]heptan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs that can interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[(3-methyloxolan-3-yl)methyl]spiro[3.3]heptan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, potentially inhibiting or activating biological pathways. The oxolane ring and amine group can form hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-oxaspiro[3.3]heptan-6-amine: Shares a similar spirocyclic core but differs in the substitution pattern.
3-methoxy-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]spiro[3.3]heptan-1-amine: Contains an additional methoxy group and a pyridine ring, offering different chemical properties.
Uniqueness
N-[(3-methyloxolan-3-yl)methyl]spiro[3.3]heptan-3-amine is unique due to its specific combination of the spirocyclic core, oxolane ring, and amine group. This combination provides a distinct three-dimensional structure that can interact with biological targets in ways that other compounds cannot. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
